molecular formula C22H20ClNO5S B12214749 (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12214749
M. Wt: 445.9 g/mol
InChI Key: YQLYWOVQWLLBRT-CSKARUKUSA-N
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Description

The compound “(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide” is an organic molecule that features a complex structure with multiple functional groups. This compound includes furan rings, a chlorophenyl group, and a tetrahydrothiophene dioxide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of furan rings, chlorination of phenyl groups, and the introduction of the tetrahydrothiophene dioxide moiety. Typical reaction conditions might include:

    Formation of Furan Rings: Cyclization reactions using furfural or other precursors.

    Chlorination: Electrophilic aromatic substitution to introduce the chlorine atom.

    Amide Bond Formation: Coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings and tetrahydrothiophene dioxide moiety can undergo oxidation reactions.

    Reduction: Reduction of the amide bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand or catalyst in organic reactions.

Biology

    Biological Activity: Investigation of its potential as a pharmaceutical agent due to its complex structure.

Medicine

    Drug Development: Potential use in the development of new drugs targeting specific pathways.

Industry

    Material Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-{[5-(4-methylphenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

(E)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C22H20ClNO5S/c23-17-5-3-16(4-6-17)21-9-7-20(29-21)14-24(18-11-13-30(26,27)15-18)22(25)10-8-19-2-1-12-28-19/h1-10,12,18H,11,13-15H2/b10-8+

InChI Key

YQLYWOVQWLLBRT-CSKARUKUSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CO4

Origin of Product

United States

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